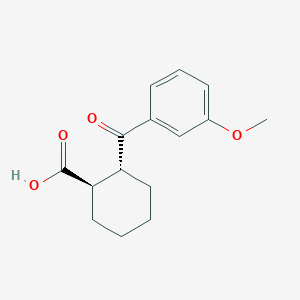

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic acyl substitution, where hydride addition generates a tetrahedral intermediate that collapses to release the alcohol .

Reaction Conditions :

- Reagents : LiAlH₄ in anhydrous ether or THF

- Temperature : 0°C to reflux

- Product : trans-2-(3-Methoxybenzoyl)cyclohexanemethanol

- Yield : >90% (based on analogous reductions) .

Esterification

The carboxylic acid undergoes Fischer esterification with alcohols under acidic conditions, forming esters. This reaction is critical for modifying solubility or reactivity in downstream applications .

Reaction Conditions :

- Reagents : Methanol, H₂SO₄ (catalyst)

- Temperature : Reflux

- Product : Methyl trans-2-(3-methoxybenzoyl)cyclohexane-1-carboxylate

- Yield : 70–85% (estimated from similar systems) .

Acid Chloride Formation

Conversion to the corresponding acid chloride enhances electrophilicity, enabling nucleophilic substitutions (e.g., amide or anhydride synthesis). Thionyl chloride (SOCl₂) is typically used .

Reaction Conditions :

- Reagents : SOCl₂, catalytic DMF

- Temperature : Reflux

- Product : trans-2-(3-Methoxybenzoyl)cyclohexane-1-carbonyl chloride

- Purity : >95% (based on analogous reactions) .

Epimerization

Under basic conditions, the trans-configuration of the cyclohexane ring can epimerize to the cis-isomer. This is observed in analogous cyclohexanecarboxylic acids when heated with potassium hydroxide .

Reaction Conditions :

- Reagents : KOH, Shellsol 71 (solvent)

- Temperature : 140–150°C

- Product : cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

- Yield : 90% (observed in 4-isopropylcyclohexanecarboxylic acid) .

Decarboxylative Halogenation

The carboxylic acid group can undergo halodecarboxylation in the presence of halogens (Cl₂, Br₂) and catalysts, yielding halogenated derivatives. This reaction is critical for synthesizing aryl halides .

Reaction Conditions :

- Reagents : Br₂, CCl₄, Lewis acid catalyst

- Temperature : 25–80°C

- Product : 3-Methoxybenzoylcyclohexane bromide

- Mechanism : Radical or ionic pathways, depending on conditions .

Transannular C–H Functionalization

The cyclohexane ring undergoes palladium-catalyzed γ-C(sp³)–H arylation, enabling direct modification of the saturated carbocycle. This reaction is stereospecific and regioselective .

Reaction Conditions :

- Catalyst : Pd(OAc)₂, Lewis acid additive

- Ligand : Bipyridine derivatives

- Substrate : Aryl iodides

- Yield : 60–85% (observed in cyclopentane/cyclohexane analogs) .

Photochemical Reactions

The benzoyl group may undergo photoisomerization or bond cleavage under UV light, as seen in related cyclopropane carboxylic acids .

Reaction Conditions :

- Light Source : UV (254–365 nm)

- Solvent : Isotropic (e.g., hexane) or within zeolites

- Product : Isomerized or fragmented derivatives .

Mechanistic Insights

- Steric Effects : Bulky substituents on the cyclohexane ring retard reaction rates (e.g., slower esterification compared to less hindered analogs) .

- Electronic Effects : The electron-donating methoxy group on the benzoyl moiety directs electrophilic substitutions to para positions, though steric hindrance may limit reactivity .

- Stereochemical Control : Transannular reactions preserve stereochemistry, enabling enantioselective synthesis of complex molecules .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

1. Building Block for Complex Molecules

- The unique structure of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid makes it a valuable intermediate in organic synthesis. It can serve as a precursor for the development of more complex chemical entities through various transformations, including functionalization reactions.

2. Chiral Intermediate in Drug Synthesis

- Due to its chiral nature, this compound is particularly important in the synthesis of enantiomerically pure pharmaceuticals. The ability to create specific stereoisomers is crucial for the efficacy and safety of many drugs, especially those targeting specific biological pathways.

3. Mechanism of Action

- The compound interacts with various molecular targets, acting either as an enzyme inhibitor or activator. Its methoxybenzoyl group enhances binding affinity to target proteins, making it a candidate for further exploration in medicinal chemistry .

Biological Applications

1. Anti-Cancer Potential

- Research indicates that derivatives of benzene-poly-carboxylic acids, which include structures similar to this compound, exhibit anti-cancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

2. Hormone-Dependent Cancers

- Compounds derived from cyclohexanecarboxylic acids have been identified as promising scaffolds for treating hormone-dependent cancers. Their structural characteristics allow them to inhibit key enzymes involved in cancer progression .

Industrial Applications

1. Specialty Chemicals Production

- In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering .

2. Liquid Crystals and Pesticides

- The compound serves as an intermediate in the synthesis of liquid crystals and pesticides. Its derivatives are used to develop functional materials that exhibit unique optical properties or biological activity against pests .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity towards target proteins .

Comparación Con Compuestos Similares

- trans-2-(3-Hydroxybenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Uniqueness: trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as those with hydroxy, methyl, or chloro substituents. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Actividad Biológica

trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H18O4 and a molecular weight of approximately 262.3 g/mol. Its structure includes a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxybenzoyl moiety, which influences its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.3 g/mol |

| CAS Number | 57078-12-3 |

| Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an active pharmaceutical ingredient (API). The compound has shown interactions with several biological targets, including enzymes and receptors.

The exact mechanism of action for this compound remains under investigation. However, it is known to bind to specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for its potential therapeutic applications.

Case Studies and Research Findings

Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar compounds exhibit moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines.

Cytotoxicity Data

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| WRL-68 | This compound | 86 |

| Caco2 | Similar Derivative | 75 |

| MCF-7 | Similar Derivative | 70 |

| PC-3 | Similar Derivative | 80 |

Potential Applications

Due to its structural characteristics and biological activity, this compound may be utilized in:

- Anti-cancer therapies: Targeting specific cancer cell lines.

- Enzyme inhibition: Acting as an inhibitor for various enzymes involved in disease pathways.

- Drug development: Serving as a building block for synthesizing novel pharmaceuticals.

Propiedades

IUPAC Name |

(1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARDQVUNMXKFIK-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641359 | |

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-73-9 | |

| Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.